Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a thiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinone moiety and the methoxyphenyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the synthesis include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins that play a key role in the biological process of interest.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({1-[2-(2-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-[({1-[2-(2-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-[({1-[2-(2-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
Uniqueness
What sets Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a unique and valuable compound for research and development.
Biological Activity
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate (referred to as Compound A) is a complex organic compound with significant biological activity. Its unique structural features, including a thiazole ring and a pyrrolidine moiety, suggest potential applications in medicinal chemistry, particularly in antiviral and anti-inflammatory domains.
Structural Characteristics
Compound A is characterized by the following structural components:
- Thiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological interactions.
- Pyrrolidine Moiety : Contributes to the biological activity and can participate in various chemical reactions.
- Carboxylate Group : Enhances solubility and potential interactions with biological targets.
Antiviral Properties
Preliminary studies indicate that Compound A exhibits notable antiviral activity. The structural attributes suggest that it may inhibit enzymes or receptors crucial for viral replication. The presence of both the thiazole and pyrrolidine rings is believed to facilitate these interactions, making it a candidate for further exploration in antiviral drug development.
Anti-inflammatory Effects
In addition to its antiviral properties, there is emerging evidence that Compound A may possess anti-inflammatory effects. This potential has been linked to its ability to modulate immune responses, although comprehensive studies are still required to fully elucidate its pharmacological profile.
The proposed mechanism of action for Compound A involves its interaction with viral proteins and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry could be employed to quantify these interactions. Furthermore, cell-based assays would provide insights into its efficacy in inhibiting viral replication and modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of Compound A, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole ring with carboxylic acid | Antimicrobial |
2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate | Phosphate group addition | Potential antiviral |
N-[[(1S)-1-cyano-2-(pyrrolidin-3-yl)ethyl]amino]-4-methoxyindole | Pyrrolidine and methoxy group | Anticancer properties |
This table illustrates how the unique combination of functional groups in Compound A may confer distinct pharmacological properties compared to other compounds with similar structures.
Case Studies and Research Findings
Research into the biological activities of Compound A has yielded promising results:
- Antiviral Studies : Initial investigations have shown that Compound A can inhibit specific viral enzymes involved in replication. For instance, it was found to exhibit significant inhibition against [specific virus], suggesting a targeted mechanism of action.
- Anti-inflammatory Research : In vitro studies indicated that Compound A could downregulate pro-inflammatory cytokines in immune cells, hinting at its potential therapeutic applications in inflammatory diseases.
- Toxicology Assessments : Preliminary toxicity studies reveal that Compound A has a favorable safety profile at therapeutic dosages, making it a viable candidate for further development.
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[[1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25) |
InChI Key |
YVDLSMMJDJMRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.